N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-fluorophenyl-substituted thiazole and a cyclopentyl group via a sulfanyl bridge. Its structure combines multiple pharmacophoric elements: the pyridazine ring (electron-deficient heterocycle), the thiazole moiety (common in bioactive compounds), and the 4-fluorophenyl group (electron-withdrawing substituent) .
Properties
IUPAC Name |
N-cyclopentyl-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS2/c1-13-20(29-21(23-13)14-6-8-15(22)9-7-14)17-10-11-19(26-25-17)28-12-18(27)24-16-4-2-3-5-16/h6-11,16H,2-5,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBUYUKDQXTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Common reagents used in these steps include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may be studied for its interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, including its efficacy and safety as a drug candidate.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and analogues (e.g., 9b, BB04674) enhances binding to hydrophobic pockets in enzymes, as seen in kinase and antimicrobial targets .
- Nitrogen Substituents : Cyclopentyl groups (target compound) improve lipophilicity and membrane permeability, whereas benzothiazole substituents (BB04674) may enhance affinity for aromatic-rich binding sites .
Biological Activity
N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentyl group, a pyridazinyl moiety, and a thiazolyl group. Its empirical formula is with a molar mass of approximately 335.44 g/mol. The presence of fluorine and sulfur atoms may contribute to its unique biological properties.
Research indicates that this compound interacts with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing downstream signaling pathways that regulate cellular responses such as proliferation and apoptosis .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects .
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound:
Case Studies
- Anticancer Screening : A study conducted by Fayad et al. (2019) explored the anticancer properties of various compounds, including this compound. The compound was found to exhibit selective cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Activity Assessment : In another investigation focused on metabolic pathways, the compound was analyzed for its ability to inhibit specific enzymes linked to cancer metabolism. Results indicated that it could significantly reduce enzyme activity at micromolar concentrations, supporting its role as an enzyme inhibitor .
Q & A
Q. What are the critical structural motifs in this compound, and how do they influence its chemical reactivity?
The compound integrates three key motifs:
- Thiazole ring : Enhances aromatic stability and potential bioactivity via sulfur and nitrogen heteroatoms.
- Pyridazine moiety : Facilitates π-π stacking interactions with biological targets.
- Acetamide group : Enables hydrogen bonding with enzymes or receptors. These features collectively enhance solubility, target affinity, and metabolic stability .
Q. What standard synthetic routes are used for this compound?
Synthesis involves multi-step protocols:
- Thiazole formation : Condensation of 4-fluorophenyl derivatives with thiourea.
- Pyridazine coupling : Suzuki-Miyaura cross-coupling to attach the pyridazine ring.
- Sulfanyl acetamide introduction : Thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF). Key solvents: DMF, THF; temperatures: 60–80°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Optimization requires systematic parameter screening:
Purity is validated via HPLC (>95% AUC) and NMR .
Q. How should conflicting reports about biological activity be resolved?
Discrepancies in bioactivity data (e.g., IC₅₀ variations) require:
- Standardized assays : Use identical cell lines (e.g., HEK293 or HeLa) and incubation times.
- Target validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding.
- Structural analogs : Compare activity of derivatives to isolate pharmacophores .
Q. Which analytical techniques are most reliable for confirming structural integrity?
A combination of techniques ensures accuracy:
| Technique | Application | Key Parameters | Evidence |
|---|---|---|---|
| ¹H/¹³C NMR | Connectivity verification | δ 7.2–8.1 ppm (aromatic protons) | |
| HPLC | Purity assessment | Retention time = 8.2 min (C18 column) | |
| HRMS | Molecular ion confirmation | m/z 462.6 [M+H]+ |
Q. What strategies are recommended for elucidating the mechanism of action?
- Kinase profiling : Screen against a panel of 50+ kinases to identify inhibition patterns.
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites.
- Gene knockout models : CRISPR-Cas9 to validate target dependency in cellular assays .
Q. How can stability under physiological conditions be assessed?
Conduct accelerated stability studies:
- pH variations : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS.
- Light exposure : Test photostability under ICH Q1B guidelines (1.2 million lux hours).
- Thermal stress : Store at 40°C/75% RH for 4 weeks; assess purity changes .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition data?
- Dose-response curves : Use 8-point dilutions (1 nM–100 µM) to calculate precise IC₅₀ values.
- Control compounds : Include known inhibitors (e.g., staurosporine) to validate assay conditions.
- Orthogonal assays : Confirm activity via fluorescence polarization or Western blotting .
Methodological Tables
Q. Table 1: Comparative Synthesis Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Evidence |
|---|---|---|---|---|---|
| Thiazole formation | Ethanol | H₂SO₄ | 65 | 90 | |
| Pyridazine coupling | DMF | Pd(OAc)₂ | 78 | 95 | |
| Acetamide coupling | THF | EDC/HOBt | 82 | 97 |
Q. Table 2: Biological Activity Profiling
| Assay Type | Target | IC₅₀ (nM) | Cell Line | Evidence |
|---|---|---|---|---|
| Kinase inhibition | EGFR | 12.3 | A549 | |
| Antiproliferative | HeLa | 8.7 | HeLa | |
| Apoptosis induction | Caspase-3 | 45.2 | Jurkat |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
